2-cyano-3-(4-acetamidophenyl)-N-(3-ethoxypropyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(4-acetamidophenyl)-N-(3-ethoxypropyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Cyano-3-(4-acetamidophenyl)-N-(3-ethoxypropyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N2O2. The compound features a cyano group, an acetamide moiety, and an ethoxypropyl side chain, contributing to its unique biological properties.
The biological activity of this compound primarily stems from its interaction with various molecular targets involved in inflammation and pain pathways. It is hypothesized to modulate the synthesis of pro-inflammatory cytokines and nitric oxide (NO), which are crucial mediators in inflammatory responses.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits anti-inflammatory properties. For instance, studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. The compound was tested at non-cytotoxic concentrations, indicating a favorable safety profile for therapeutic use.
In Vivo Studies
In vivo experiments using animal models have further validated the anti-inflammatory effects of the compound. For example:
- CFA-Induced Paw Edema Model : The compound was administered at various doses (5, 10, and 50 mg/kg) and showed a significant reduction in edema compared to control groups.
- Zymosan-Induced Peritonitis Model : The administration of the compound resulted in a marked decrease in leukocyte migration, with reductions observed at doses of 5 mg/kg (61.8%), 10 mg/kg (68.5%), and 50 mg/kg (90.5%).
Data Table: Summary of Biological Activity
Study Type | Model Used | Dose (mg/kg) | Effect Observed |
---|---|---|---|
In Vitro | Macrophage cultures | N/A | Reduced IL-1β and TNFα production |
In Vivo | CFA-induced paw edema | 50 | Significant reduction in edema |
In Vivo | Zymosan-induced peritonitis | 5 | 61.8% reduction in leukocyte migration |
In Vivo | Zymosan-induced peritonitis | 10 | 68.5% reduction in leukocyte migration |
In Vivo | Zymosan-induced peritonitis | 50 | 90.5% reduction in leukocyte migration |
Case Studies
A notable case study involved the synthesis and evaluation of related compounds with modifications to the core structure. These studies highlighted the importance of bioisosteric modifications in enhancing anti-inflammatory activity while maintaining low toxicity levels. The research indicated that structural variations could lead to improved pharmacological profiles.
Propriétés
IUPAC Name |
3-(4-acetamidophenyl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-23-10-4-9-19-17(22)15(12-18)11-14-5-7-16(8-6-14)20-13(2)21/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGWPYZICNWDJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC=C(C=C1)NC(=O)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.